2-(4-Hydroxyphenyl)propionic acid

描述

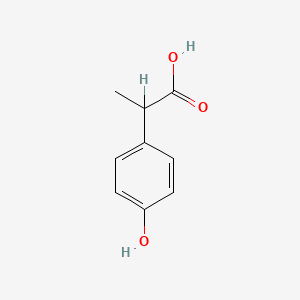

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMMPVANGNPCBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90917911 | |

| Record name | 2-(4-Hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90917911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-96-5 | |

| Record name | 2-(4-Hydroxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Hydroxyphenyl)propionic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90917911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-HYDROXYPHENYL)PROPIONIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FH3476SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxyphenyl-2-propionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-hydroxyphenyl)propionic acid: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-hydroxyphenyl)propionic acid, a phenolic compound of interest in biomedical research. The document details its chemical structure, IUPAC nomenclature, and key biological activities, with a focus on its anti-inflammatory and lipid-modulating effects. Experimental protocols and quantitative data are presented to support further investigation and drug development efforts.

Chemical Structure and Nomenclature

This compound is a phenylpropanoic acid characterized by a hydroxyl group substituted at the fourth position of the benzene (B151609) ring.[1] Its chemical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(4-hydroxyphenyl)propanoic acid | [2][3] |

| Synonyms | 4-Hydroxyhydratropic acid, 2-HPPA | [2][3] |

| Molecular Formula | C₉H₁₀O₃ | [3] |

| Molecular Weight | 166.17 g/mol | [3] |

| CAS Number | 938-96-5 | [3] |

| Canonical SMILES | CC(C1=CC=C(C=C1)O)C(=O)O | [2] |

The structure of this compound is illustrated below:

Caption: Chemical structure of this compound.

Synthesis Protocols

Several methods for the synthesis of this compound and its derivatives have been reported. A common approach involves the hydrolysis of a corresponding ester precursor.

Example Synthesis: Hydrolysis of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate

A straightforward synthesis involves the hydrolysis of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate using a base such as sodium hydroxide (B78521) in an aqueous solution.[2] The reaction is typically carried out at room temperature.

A more detailed, multi-step synthesis for a related compound, R-(+)-2-(4-hydroxyphenoxy) propionic acid, is outlined below, which can be adapted for the synthesis of the title compound:

-

Alkylation: Phenol is reacted with S-2-chloropropionic acid or its salt in the presence of a catalyst and water in a closed environment under an inert gas to produce 2-phenoxypropionic acid.

-

Halogenation: The resulting 2-phenoxypropionic acid is then reacted with a halogenating agent and a second catalyst at 20-30°C to yield 2-(4-halogenated phenoxy) propionic acid.

-

Hydrolysis: The halogenated intermediate is reacted with an alkali solution and a third catalyst under pressure at 150-160°C.

-

Acidification: The final product is obtained by filtration and acidification of the reaction mixture.[4]

Biological Activity and Mechanisms of Action

This compound is a metabolite of procyanidins, which are complex polyphenols found in various fruits and vegetables.[5] Research has indicated that this compound possesses significant biological activities, particularly in the context of cardiovascular health and inflammation.

Inhibition of Macrophage Foam Cell Formation

A key event in the pathogenesis of atherosclerosis is the transformation of macrophages into foam cells through the unregulated uptake of oxidized low-density lipoprotein (ox-LDL). A study on the closely related metabolite, 3-(4-hydroxyphenyl)propionic acid (HPPA), demonstrated its ability to suppress macrophage foam cell formation.[5] Treatment of macrophages with HPPA was shown to significantly reduce the accumulation of intracellular lipids.[5]

Table 2: Effect of 3-(4-hydroxyphenyl)propionic acid (HPPA) on Lipid Accumulation in ox-LDL-induced Macrophages

| Treatment (12.5 µg/mL) | Reduction in Total Cholesterol (TC) | Reduction in Free Cholesterol (FC) | Reduction in Cholesteryl Ester (CE) | Reference |

| HPPA | 28.75% | 6.59% | 44.15% | [5] |

These findings suggest that this compound may exert its anti-atherosclerotic effects by modulating lipid metabolism in macrophages. The proposed mechanism involves the upregulation of cholesterol efflux transporters such as ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type 1 (SR-B1).[5]

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Chronic inflammation is a critical factor in the development of numerous diseases, including atherosclerosis. The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Studies on structurally related compounds suggest that this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7]

The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). By preventing IκB degradation, the translocation of the active NF-κB dimer (p65/p50) to the nucleus is blocked, leading to a downregulation of pro-inflammatory gene expression.[8]

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols

Macrophage Foam Cell Formation Assay

This protocol outlines the steps to assess the effect of this compound on macrophage foam cell formation induced by ox-LDL.

Caption: Experimental workflow for macrophage foam cell formation assay.

Methodology:

-

Cell Culture and Differentiation: Human monocyte cell line THP-1 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Differentiation into macrophages is induced by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

-

Treatment: Differentiated macrophages are pre-treated with varying concentrations of this compound for 2 hours. Subsequently, the cells are incubated with ox-LDL (e.g., 80 µg/mL) for 24-48 hours to induce foam cell formation.[5]

-

Lipid Staining and Quantification: After incubation, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin. Intracellular lipid droplets are stained with Oil Red O solution.[9]

-

Analysis: Stained cells are visualized using light microscopy. For quantitative analysis, the Oil Red O stain is extracted with isopropanol, and the absorbance is measured spectrophotometrically at 492 nm.[9] The percentage of foam cell formation can be calculated relative to the ox-LDL treated control.

NF-κB Activation Assay

The effect of this compound on NF-κB activation can be determined by measuring the nuclear translocation of the p65 subunit.

Methodology:

-

Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are cultured to 80% confluency. The cells are pre-treated with this compound for 1-2 hours, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) to activate the NF-κB pathway.

-

Cell Fractionation: After treatment, nuclear and cytoplasmic extracts are prepared using a commercial cell fractionation kit.

-

Western Blot Analysis: The protein concentration of each fraction is determined. Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is probed with a primary antibody specific for the p65 subunit of NF-κB. A secondary antibody conjugated to horseradish peroxidase is used for detection. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative amount of p65 in the nucleus is quantified to determine the extent of NF-κB activation.[10]

Conclusion

This compound is a promising bioactive compound with potential therapeutic applications in inflammatory and cardiovascular diseases. Its ability to modulate lipid metabolism in macrophages and inhibit the pro-inflammatory NF-κB signaling pathway highlights its potential as a lead compound for drug development. The experimental protocols and data presented in this guide provide a foundation for further research into the pharmacological properties and mechanisms of action of this compound.

References

- 1. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis - chemicalbook [chemicalbook.com]

- 3. allindianpatents.com [allindianpatents.com]

- 4. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]

- 5. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propionic Acid Targets the TLR4/NF-κB Signaling Pathway and Inhibits LPS-Induced Intestinal Barrier Dysfunction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroxytyrosol Reduces Foam Cell Formation and Endothelial Inflammation Regulating the PPARγ/LXRα/ABCA1 Pathway | MDPI [mdpi.com]

- 10. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

A Technical Guide to the Nomenclature and Analysis of 2-(4-hydroxyphenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-(4-hydroxyphenyl)propionic acid, a compound of interest in metabolic and pharmaceutical research. It details the various synonyms used in scientific literature, outlines a standard analytical protocol for its quantification in biological matrices, and illustrates its primary metabolic origin from dietary flavonoids.

Introduction

This compound is a phenolic acid that has been identified in human biofluids such as blood and urine[1]. Its presence is often linked to the microbial metabolism of dietary polyphenols, particularly flavonoids, within the gut[2][3]. As research into the gut microbiome's impact on human health intensifies, understanding the nomenclature, analytical methods, and metabolic pathways of such compounds is critical for standardization and comparability across studies. This guide serves as a technical resource for professionals engaged in this field.

A structurally similar compound, 3-(4-hydroxyphenyl)propionic acid, also known as Phloretic acid, is a more commonly studied microbial metabolite of flavonoids and should not be confused with the 2-isomer[4]. Clarity in nomenclature is paramount to avoid ambiguity in research findings.

Synonyms and Chemical Identifiers

To facilitate accurate literature searches and data correlation, the following table summarizes the various names and identifiers for this compound.

| Name Type | Synonym / Identifier |

| IUPAC Name | 2-(4-hydroxyphenyl)propanoic acid |

| Common Names | 4-Hydroxyhydratropic acid |

| 4-Hydroxyphenyl-2-propionic acid | |

| Abbreviation | 2-HPPA |

| CAS Registry No. | 938-96-5 |

| ChEBI ID | CHEBI:1868 |

| HMDB ID | HMDB0041683 |

| PubChem CID | 102526 |

Analytical Methodology: Quantification in Biological Samples

The quantification of this compound and related phenolic acids in biological matrices like plasma and urine is typically achieved using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This technique offers high sensitivity and specificity. Below is a representative protocol synthesized from established methods for analyzing phenolic acids[5][6].

Objective: To quantify the concentration of this compound in human plasma or urine.

3.1. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma or urine samples on ice.

-

To a 100 µL aliquot of the sample (plasma or urine), add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for analysis.

3.2. UHPLC-MS/MS Conditions

-

Chromatographic System: A standard UHPLC system.

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: Linear gradient from 5% to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Return to 5% B

-

10.1-12 min: Re-equilibrate at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.

3.3. Data Analysis

-

Quantification is performed by constructing a calibration curve using standards of known concentrations.

-

The peak area ratio of the analyte to the internal standard is plotted against concentration.

-

The concentration in unknown samples is determined by interpolation from this curve.

Metabolic Pathway and Visualization

This compound is a product of the complex metabolism of dietary flavonoids by the human gut microbiota[2][7]. Flavonoids, such as quercetin (B1663063) and naringenin, are abundant in plant-based foods but have low bioavailability in their native forms[3]. Gut bacteria perform essential enzymatic transformations, including deglycosylation and C-ring fission, to break down these complex molecules into smaller, absorbable phenolic acids[8][9].

The diagram below illustrates the generalized metabolic pathway from dietary flavonoids to hydroxyphenylpropionic acids.

References

- 1. Human Metabolome Database: Showing metabocard for 4-Hydroxyphenyl-2-propionic acid (HMDB0041683) [hmdb.ca]

- 2. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of gut bacterial metabolism of dietary polyphenols into bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phloretic acid as an alternative to the phenolation of aliphatic hydroxyls for the elaboration of polybenzoxazine - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensitive and Rapid UHPLC-MS/MS for the Analysis of Tomato Phenolics in Human Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. The Interaction between Flavonoids and Intestinal Microbes: A Review [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity and Pharmacological Effects of 2-(4-hydroxyphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers various isomers of hydroxyphenylpropionic acid and its derivatives; however, there is a notable scarcity of direct research on the specific biological and pharmacological activities of 2-(4-hydroxyphenyl)propionic acid. This guide summarizes the available information on this compound and presents data from closely related isomers and derivatives to infer potential areas of interest and guide future research. All data and mechanisms attributed to related compounds are explicitly identified as such.

Introduction

This compound, also known as 4-hydroxyhydratropic acid, is a phenolic compound belonging to the class of phenylpropanoic acids.[1][2] While its presence has been detected in human biofluids such as blood and urine, and it is recognized as a human metabolite, its specific biological functions and pharmacological effects remain largely unexplored.[1] Structurally similar compounds, including its isomers and various derivatives, have demonstrated a range of biological activities, suggesting that this compound may hold untapped therapeutic potential. This document aims to provide a comprehensive overview of the current, albeit limited, knowledge of this compound and to extrapolate potential activities based on the established pharmacology of its chemical relatives.

Chemical Structure and Properties:

| Property | Value | Reference |

| IUPAC Name | 2-(4-hydroxyphenyl)propanoic acid | [3] |

| Synonyms | 4-Hydroxyhydratropic acid, 2-HPPA, 2-(p-hydroxyphenyl)propionic acid | [1][3] |

| CAS Number | 938-96-5 | [3] |

| Molecular Formula | C₉H₁₀O₃ | [3] |

| Molecular Weight | 166.17 g/mol | [3] |

| Appearance | White to slightly beige crystalline powder or chunks | [4] |

| Cellular Location | Cytoplasm, Extracellular | [3] |

Known Biological Information and Toxicology

Direct studies on the biological activity of this compound are sparse. The compound is listed as a human metabolite, indicating its presence and potential interaction within biological systems.[3]

Toxicology Profile:

Available safety data indicates that this compound may pose certain hazards. It is classified as toxic if swallowed and can cause serious eye irritation and skin irritation.[3] It may also cause respiratory irritation.[3] The toxicological properties of this substance have not been fully investigated.[5]

Inferred Pharmacological Potential from Related Compounds

The pharmacological activities of isomers and derivatives of this compound provide valuable insights into its potential therapeutic applications. The primary activities observed in these related molecules are anti-inflammatory, effects on lipid metabolism, antimicrobial, and anticancer/antioxidant effects.

Anti-inflammatory Activity

Arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] The anti-inflammatory effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[7]

A derivative of a structurally related compound, pelubiprofen (B1679217) (2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid), demonstrates potent anti-inflammatory effects by dually suppressing COX activity and lipopolysaccharide (LPS)-induced inflammatory gene expression through the inactivation of the NF-κB signaling pathway.[7]

Signaling Pathway for Anti-inflammatory Action of Pelubiprofen:

References

- 1. Human Metabolome Database: Showing metabocard for 4-Hydroxyphenyl-2-propionic acid (HMDB0041683) [hmdb.ca]

- 2. Showing Compound 4-Hydroxyphenyl-2-propionic acid (FDB029844) - FooDB [foodb.ca]

- 3. This compound | C9H10O3 | CID 102526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 938-96-5 [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

2-(4-Hydroxyphenyl)propionic Acid: A Technical Guide to its Natural Occurrence and Analysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, sources, and analytical methodologies for 2-(4-hydroxyphenyl)propionic acid. This document synthesizes current scientific literature to offer a detailed resource for professionals in research and drug development.

Introduction

This compound, also known as phloretic acid, is a phenolic compound found across various biological systems. It is a metabolite derived from the breakdown of more complex polyphenols and amino acids, playing a role in the chemical interactions within and between organisms. Its presence is of significant interest due to its origins from both dietary precursors and endogenous metabolic processes, particularly those mediated by the gut microbiota. Understanding its natural distribution and the pathways of its formation is crucial for research into its potential physiological effects.

Natural Occurrence and Sources

This compound is not typically found in high concentrations as a primary plant metabolite but rather as a product of the metabolic breakdown of other compounds. Its principal sources can be categorized into three main groups: microbial metabolism, plant sources, and animal metabolism.

Microbial Metabolism

The most significant source of this compound in mammals is the metabolic activity of the gut microbiota. Intestinal bacteria possess the enzymatic machinery to transform a variety of dietary precursors into this compound.

-

Amino Acid Metabolism: Gut microbes, particularly species within the Firmicutes phylum, can metabolize the aromatic amino acid tyrosine to produce this compound. This biotransformation is a key pathway for the processing of dietary proteins that reach the colon.

-

Polyphenol Metabolism: A wide range of dietary polyphenols, such as flavonoids (e.g., procyanidins from apples and grapes), are broken down by colonic bacteria into simpler phenolic acids, including this compound[1]. This microbial processing significantly influences the bioavailability and biological activity of dietary polyphenols.

Plant Sources

While often a product of degradation, this compound and its precursors are present in various plants.

-

Cereals: Barley and malt (B15192052) are notable sources. The malting process, in particular, can influence the levels of various phenolic compounds.

-

Fruits and Vegetables: Precursors to this compound, such as p-coumaric acid and phloretin, are found in apples, olives, and other fruits[2]. The compound itself can be formed during the processing and fermentation of these plant materials.

Animal Metabolism

In animals, including humans, this compound is primarily considered a metabolite. It is readily detected in biological fluids such as plasma and urine, reflecting both dietary intake of precursors and the metabolic output of the gut microbiome. Its presence in urine has been long recognized as an indicator of tyrosine metabolism.

Quantitative Data

The concentration of this compound can vary significantly depending on the source and the methods of processing and analysis. The following tables summarize available quantitative data from the literature.

| Source Category | Organism/Material | Concentration Range | Notes |

| Cereals | Barley Malt | 0.67 - 4.09 mg/kg (for related phenolic acids) | Concentrations of free phenolic acids are influenced by the degree of malt modification[3]. |

| Microbial Fermentation | Propionibacterium species | 7.2 - 8.6 g/L (for propionic acid) | While not specific to the 2-(4-hydroxyphenyl) form, this indicates the high production capacity of related compounds by certain bacteria[4]. |

| Human Biofluids | Human Plasma | Low µM range | Detected as a metabolite of dietary polyphenols and amino acids. |

| Human Urine | Variable (ng/mL to µg/mL) | Levels can fluctuate significantly based on diet and gut microbiome composition. |

Table 1: Quantitative Occurrence of this compound and Related Compounds in Various Sources.

Metabolic Pathways

The formation of this compound is primarily a result of microbial metabolism of dietary components. The key pathway involves the biotransformation of the amino acid tyrosine.

Tyrosine Metabolism by Gut Microbiota

The primary pathway for the microbial production of this compound from tyrosine is a multi-step process. An alternative pathway can also proceed from phenylalanine.

Experimental Protocols

The accurate quantification of this compound requires robust extraction and analytical methods. The choice of method depends on the sample matrix and the required sensitivity.

General Experimental Workflow

A typical workflow for the analysis of this compound involves sample preparation, extraction, purification, and instrumental analysis.

Detailed Methodology: Extraction and HPLC-UV Analysis from Plant Material

This protocol is adapted from methodologies for the analysis of phenolic acids in plant extracts[5][6][7].

1. Sample Preparation:

-

Lyophilize fresh plant material to a constant weight.

-

Grind the dried material into a fine powder using a mortar and pestle or a cryogenic mill.

2. Extraction:

-

Weigh approximately 1 gram of the powdered sample into a centrifuge tube.

-

Add 20 mL of 80% methanol (v/v) to the tube.

-

Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under a vacuum at 40°C.

3. Purification (Optional, for complex matrices):

-

Reconstitute the dried extract in 5 mL of water adjusted to pH 2.0 with HCl.

-

Apply the solution to a conditioned C18 Solid-Phase Extraction (SPE) cartridge.

-

Wash the cartridge with 5 mL of acidified water (pH 2.0) to remove polar impurities.

-

Elute the phenolic acids with 10 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase for HPLC analysis.

4. HPLC-UV Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 1% Acetic Acid in Water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A linear gradient from 10% B to 40% B over 30 minutes is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 280 nm.

-

Quantification: Prepare a calibration curve using a certified standard of this compound. Identification is based on retention time matching with the standard, and quantification is performed by integrating the peak area.

Detailed Methodology: Extraction and GC-MS Analysis from Plasma

This protocol involves derivatization to increase the volatility of the analyte for gas chromatography[8][9].

1. Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 300 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., a deuterated analog).

2. Extraction:

-

Adjust the plasma pH to ~2.0 with 0.5 M HCl.

-

Add 500 µL of ethyl acetate (B1210297) and vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper ethyl acetate layer to a clean tube.

-

Repeat the extraction twice more and pool the organic layers.

-

Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen.

3. Derivatization:

-

To the dried extract, add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[9].

-

Seal the tube and heat at 70°C for 4 hours to form the trimethylsilyl (B98337) (TMS) derivatives[9].

-

Cool the sample to room temperature before injection.

4. GC-MS Analysis:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10°C/min.

-

MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-550.

-

Quantification: Use selected ion monitoring (SIM) mode for higher sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound and the internal standard. Quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared with derivatized standards.

Conclusion

This compound is a widely distributed metabolite originating from the microbial transformation of dietary amino acids and polyphenols. Its presence in various natural sources, particularly as a product of the gut microbiome, makes it a compound of interest for its potential physiological relevance. The analytical methods outlined in this guide, including HPLC-UV and GC-MS, provide robust frameworks for the accurate quantification of this compound in diverse and complex matrices. Further research into the quantitative occurrence and biological activities of this compound will continue to enhance our understanding of its role in biological systems.

References

- 1. The Influence of Polyphenol Compounds on Human Gastrointestinal Tract Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 3. brewingscience.de [brewingscience.de]

- 4. mdpi.com [mdpi.com]

- 5. phcogres.com [phcogres.com]

- 6. diva-portal.org [diva-portal.org]

- 7. impactfactor.org [impactfactor.org]

- 8. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Review of 2-(4-hydroxyphenyl)propionic Acid Research: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-hydroxyphenyl)propionic acid, a molecule of significant interest in the scientific community, has been the subject of extensive research due to its potential therapeutic applications. This technical guide provides a comprehensive review of the existing literature, focusing on its synthesis, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering a consolidated overview of the current state of knowledge and highlighting areas for future investigation.

Chemical Properties and Synthesis

This compound, with the chemical formula C₉H₁₀O₃ and a molecular weight of approximately 166.17 g/mol , is also known by several synonyms including 4-hydroxyhydratropic acid.[1] Its structure consists of a phenyl ring substituted with a hydroxyl group and a propionic acid moiety.

Several synthetic routes for this compound and its derivatives have been reported in the literature, with varying yields. One common method involves the hydrolysis of its ester precursor, 2-(4-acetoxyphenoxy)propanoic acid, in the presence of an acid catalyst, which has been reported to achieve a yield of 93%.[2] Another approach starts from methyl(4-hydroxyphenyl)acetate, which upon reaction and subsequent workup, can yield the desired product with an 80% yield.[3] Furthermore, a method utilizing hydroquinone (B1673460) and ethyl lactate (B86563) as starting materials for a related compound, 2-[4-(hydroxyphenoxy)] propionic acid, has been described with a high yield of 93%.[4] The synthesis of the R-(+)-enantiomer of 2-(4-hydroxyphenoxy)propionic acid via hydrolysis of its methyl ester has also been reported with a yield of 92.3%.[5]

Table 1: Summary of Synthesis Yields for this compound and Related Compounds

| Starting Material(s) | Product | Reported Yield (%) | Reference |

| 2-(4-Acetoxyphenoxy)propanoic acid | 2-(4-hydroxyphenoxy)propanoic acid | 93 | [2] |

| Methyl(4-Hydroxyphenyl)acetate | This compound | 80 | [3] |

| Hydroquinone and Ethyl lactate | 2-[4-(hydroxyphenoxy)] propionic acid | 93 | [4] |

| Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate | (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 92.3 | [5] |

Experimental Protocols

General Synthesis of 2-(4-hydroxyphenoxy)propanoic acid[2]

-

Hydrolysis: 2-(4-Acetoxyphenoxy)propanoic acid (1.2 g, 5.3 mmol) is refluxed in ethanol (B145695) (15 mL) with 2 drops of concentrated hydrochloric acid (36%) for 2 hours.

-

Solvent Removal: Ethanol is removed under reduced pressure.

-

Product Isolation: The resulting product is 2-(4-hydroxyphenoxy)propanoic acid.

Purification by Recrystallization

Crude this compound can be purified by recrystallization from a suitable solvent system, such as toluene (B28343) and hexane, to obtain crystals of high purity.

Biological Activities and Mechanisms of Action

Research has primarily focused on the anti-inflammatory, anti-proliferative, and cardiovascular effects of this compound and its derivatives.

Anti-inflammatory Activity

The anti-inflammatory effects of propionic acid derivatives are also linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. Pelubiprofen (B1679217) has been shown to inhibit the NF-κB pathway, contributing to its anti-inflammatory effects.[6]

Anti-proliferative Activity

Several derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated anti-proliferative activity against various cancer cell lines. For instance, certain compounds within this class have been shown to reduce the viability of A549 non-small cell lung cancer cells.[7] One derivative, containing a 2-furyl substituent, significantly reduced A549 cell viability to 17.2%, while another with a 5-nitro-2-thienyl group reduced viability to 17.4%.[7] While these results are promising, specific IC50 values for the parent compound, this compound, on cancer cell lines were not found in the reviewed literature.

Table 2: Anti-proliferative Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives on A549 Cancer Cells[7]

| Derivative Substituent | Cell Viability Reduction (%) |

| 2-Furyl | 82.8 |

| 5-Nitro-2-thienyl | 82.6 |

| 1-Naphthyl | 57.9 |

| 4-NO₂ phenyl | 68.8 |

Cardiovascular Effects

The related compound, 3-(4-hydroxyphenyl)propionic acid (3-HPPA), a major microbial metabolite of procyanidins, has been investigated for its role in cardiovascular health. Studies have shown that 3-HPPA can suppress the formation of macrophage-derived foam cells, a key event in the development of atherosclerosis.[8][9] This effect is mediated, at least in part, by the inhibition of the NF-κB signaling pathway.[8][9] Specifically, 3-HPPA has been shown to up-regulate the expression of cholesterol efflux transporters like ABCA1 and SR-B1, while down-regulating the expression of the scavenger receptor CD36, which is involved in the uptake of oxidized low-density lipoprotein (ox-LDL).[8]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: A simplified workflow for the synthesis and purification of this compound.

Caption: Proposed mechanism of NF-κB inhibition by hydroxyphenylpropionic acid in macrophages.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The available literature indicates their potential as anti-inflammatory, anti-proliferative, and cardioprotective agents. While significant progress has been made in understanding their synthesis and mechanisms of action, further research is warranted. Specifically, there is a need for more quantitative data on the biological activities of the parent compound, this compound, to fully elucidate its therapeutic potential. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. This technical guide serves as a foundation for future research endeavors aimed at harnessing the therapeutic benefits of this compound and its derivatives for the development of novel pharmaceuticals.

References

- 1. CAS 938-96-5: this compound [cymitquimica.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 5. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Evolving Therapeutic Landscape of 2-(4-hydroxyphenyl)propionic Acid Derivatives: From Anti-inflammatory Staples to Novel Disease Modulators

A Technical Guide for Researchers and Drug Development Professionals

The 2-(4-hydroxyphenyl)propionic acid scaffold, the core of widely recognized nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and naproxen, continues to be a fertile ground for therapeutic innovation. While the anti-inflammatory, analgesic, and antipyretic properties of these derivatives are well-established, recent research has unveiled novel applications in metabolic and neurodegenerative diseases. This technical guide provides an in-depth exploration of the therapeutic potential of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

The Core Application: Anti-inflammatory Action through Cyclooxygenase Inhibition

The primary mechanism of action for traditional this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The relative selectivity of NSAIDs for COX-1 versus COX-2 influences their efficacy and side-effect profiles.

Quantitative Data: COX Inhibition and Pharmacokinetics

The following tables summarize the in vitro COX inhibitory activity and key pharmacokinetic parameters of prominent this compound derivatives.

| Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |

| Ibuprofen | 12[1] | 80[1] | 0.15[1] |

| Naproxen | ~5.6 (time-independent)[2] | ~0.18 (time-dependent)[2] | - |

| Ketoprofen | - | - | - |

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.

| Derivative | Bioavailability | Protein Binding | Elimination Half-life (hours) | Metabolism |

| Ibuprofen | 80-100% (oral)[3] | >99%[3][4] | 2-4[3] | Hepatic (CYP2C9)[3] |

| Naproxen | ~100% | >99% | 12-17 | Hepatic |

| Ketoprofen | ~90% | >99% | 1.5-2 | Hepatic |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.

Materials:

-

COX-1 or COX-2 enzyme preparation

-

Arachidonic acid (substrate)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, epinephrine)

-

Detection system (e.g., ELISA for prostaglandin (B15479496) E2, luminometric or colorimetric substrate)

Procedure:

-

Enzyme Preparation: Reconstitute and dilute the COX-1 or COX-2 enzyme to the desired concentration in the reaction buffer.

-

Reaction Mixture Preparation: In a microplate well, combine the reaction buffer, cofactors, and the enzyme solution.

-

Inhibitor Incubation: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor). Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a specific incubation time (e.g., 2-10 minutes), stop the reaction using a suitable agent (e.g., a strong acid).

-

Detection: Quantify the amount of prostaglandin produced using the chosen detection method. For example, in an ELISA-based assay, the concentration of PGE2 is measured.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway: Cyclooxygenase (COX) Pathway

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the site of action for this compound derivatives.

Emerging Application: GPR40 Agonism for Type 2 Diabetes

A promising new therapeutic avenue for derivatives of the closely related phenylpropanoic acid is the activation of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). GPR40 is highly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin (B600854) secretion. Agonists of GPR40 have the potential to enhance insulin release in a glucose-dependent manner, offering a novel treatment strategy for type 2 diabetes.[5][6]

Quantitative Data: GPR40 Agonist Activity

| Compound | Target | EC50 (nM) | Application |

| AMG 837 | GPR40 | - | Type 2 Diabetes[7] |

| AM-1638 | GPR40 | - | Type 2 Diabetes[7] |

| TAK-875 | GPR40 | - | Type 2 Diabetes (development discontinued)[7] |

Note: Specific EC50 values for these compounds are proprietary but they have been identified as potent agonists in the literature.

Experimental Protocol: GPR40 Agonist Activity Assay (Calcium Mobilization)

This protocol describes a common method to assess the activity of GPR40 agonists by measuring intracellular calcium mobilization.

Materials:

-

Cells stably expressing GPR40 (e.g., HEK293 or CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Test compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Cell Plating: Seed the GPR40-expressing cells into a 96- or 384-well black, clear-bottom microplate and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Add the test compounds at various concentrations to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration upon GPR40 activation.

-

Data Analysis: Calculate the peak fluorescence response for each concentration of the test compound. Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Signaling Pathway: GPR40-Mediated Insulin Secretion

The following diagram illustrates the signaling cascade initiated by the activation of GPR40 in pancreatic β-cells, leading to insulin secretion.

Novel Frontier: Butyrylcholinesterase Inhibition for Alzheimer's Disease

Recent research has identified 3-phenylpropanamide (B85529) derivatives as inhibitors of butyrylcholinesterase (BChE), an enzyme that, like acetylcholinesterase (AChE), breaks down the neurotransmitter acetylcholine. In the later stages of Alzheimer's disease, BChE activity increases while AChE activity decreases, making selective BChE inhibitors a promising therapeutic strategy to enhance cholinergic neurotransmission and potentially alleviate cognitive decline.[8][9]

Quantitative Data: Butyrylcholinesterase Inhibitory Activity

| Compound | Target | IC50 (µM) | Application |

| Compound 12a | eqBChE | 1.3[8] | Alzheimer's Disease[8] |

| huBChE | 0.95[8] | ||

| Compound 8e | eqBuChE | 0.049[10] | Alzheimer's Disease[10] |

| huBuChE | 0.066[10] |

Note: eqBChE refers to equine butyrylcholinesterase and huBChE refers to human butyrylcholinesterase.

Experimental Protocol: In Vitro Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This protocol outlines the Ellman's method, a widely used colorimetric assay to determine BChE inhibitory activity.

Materials:

-

Butyrylcholinesterase (from equine or human serum)

-

Butyrylthiocholine (B1199683) iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Test compound

-

Phosphate (B84403) buffer (pH 8.0)

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the BChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Reaction Initiation: Start the reaction by adding the butyrylthiocholine iodide substrate.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of butyrylthiocholine by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC50 value.

Experimental Workflow: Virtual Screening for BChE Inhibitors

The following diagram illustrates a typical computational workflow for identifying potential BChE inhibitors from a large compound library.

Synthesis of this compound Derivatives

The synthesis of these derivatives often starts from readily available precursors. The following is a generalized, multi-step synthesis for ibuprofen, a representative member of this class.[10][11][12]

Experimental Protocol: Laboratory Synthesis of Ibuprofen

Step 1: Friedel-Crafts Acylation of Isobutylbenzene (B155976)

-

To a cooled (0°C) suspension of aluminum chloride in a suitable solvent (e.g., dichloromethane), slowly add a mixture of isobutylbenzene and acetic anhydride.

-

Stir the reaction at 0°C and then allow it to warm to room temperature.

-

Quench the reaction with dilute hydrochloric acid.

-

Extract the product, 4'-isobutylacetophenone, with an organic solvent, wash, dry, and concentrate.

Step 2: Reduction of 4'-Isobutylacetophenone

-

Dissolve the ketone from the previous step in a suitable solvent (e.g., methanol).

-

Add a reducing agent, such as sodium borohydride, portion-wise.

-

Stir the reaction until completion.

-

Work up the reaction to isolate the alcohol, 1-(4-isobutylphenyl)ethanol.

Step 3: Conversion to Alkyl Chloride

-

React the alcohol with concentrated hydrochloric acid to form 1-chloro-1-(4-isobutylphenyl)ethane.

Step 4: Grignard Reaction and Carboxylation

-

Prepare a Grignard reagent by reacting the alkyl chloride with magnesium turnings in an anhydrous ether solvent.

-

Bubble carbon dioxide gas through the Grignard reagent solution.

-

Acidify the reaction mixture to protonate the carboxylate and precipitate ibuprofen.

-

Isolate and purify the final product.

Conclusion

The this compound core structure has proven to be a remarkably versatile scaffold in medicinal chemistry. Beyond its well-established role in the development of NSAIDs, recent discoveries have expanded its therapeutic potential to include the treatment of type 2 diabetes and Alzheimer's disease. This guide has provided a technical overview of these applications, including quantitative data, detailed experimental protocols, and visual representations of the underlying biological mechanisms. As research continues, it is anticipated that further modifications of this privileged structure will lead to the development of novel and improved therapies for a wide range of diseases.

References

- 1. Pharmacodynamics and Pharmacokinetics of the Profens: Enantioselectivity, Clinical Implications, and Special Reference to S(+)‐Ibuprofen | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ibuprofen - Wikipedia [en.wikipedia.org]

- 4. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Molecular Mechanism of 2-(4-hydroxyphenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-hydroxyphenyl)propionic acid, also known as 2-hydroxy ibuprofen (B1674241) or 4-hydroxyhydratropic acid, is a primary oxidative metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This technical guide provides a comprehensive analysis of its mechanism of action at a molecular level. Contrary to its parent compound, the current body of scientific evidence indicates that this compound is largely devoid of direct pharmacological activity. Its primary role is as a metabolic byproduct destined for excretion. This document will detail the metabolic generation of this compound, evaluate its interaction with key inflammatory enzymes, and present the experimental basis for its classification as an inactive metabolite.

Introduction: From Active Drug to Inactive Metabolite

Ibuprofen is a cornerstone of pain and inflammation management, exerting its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] Upon administration, Ibuprofen undergoes extensive hepatic metabolism, primarily via oxidation mediated by cytochrome P450 enzymes, with CYP2C9 being the most significant catalyst.[2][3] This metabolic process leads to the formation of several metabolites, the major ones being 2-hydroxy ibuprofen (the subject of this guide) and carboxy ibuprofen.[2][4] These metabolites are subsequently conjugated, often with glucuronic acid, to increase their polarity for renal excretion.[3]

Core Mechanism of Action: A Study in Pharmacological Inactivity

The principal anti-inflammatory and analgesic effects of Ibuprofen stem from its ability to block the active site of COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to various pro-inflammatory prostaglandins (B1171923).[1][5]

Extensive research into the pharmacological profile of Ibuprofen's metabolites has led to a broad consensus: the hydroxy and carboxy metabolites, including this compound, exhibit no apparent pharmacological activity. [2][3] Specifically, they do not significantly inhibit COX-1 or COX-2 enzymes at physiologically relevant concentrations and therefore do not contribute to the anti-inflammatory or analgesic effects of the parent drug.

While the S-enantiomer of Ibuprofen is the potent inhibitor of prostaglandin synthesis, even the R-enantiomer (which undergoes in-vivo conversion to the S-form) has been re-evaluated as a potent, substrate-selective inhibitor of endocannabinoid oxygenation by COX-2.[6] However, this nuanced activity has not been demonstrated for its hydroxylated metabolites like this compound.

Metabolic Pathway of Ibuprofen

The generation of this compound is a key step in the clearance of Ibuprofen. The pathway is initiated by the hydroxylation of the isobutyl side chain of the Ibuprofen molecule.

Caption: Metabolic pathway of Ibuprofen to its inactive metabolite.

Signaling Pathway: The Unperturbed Arachidonic Acid Cascade

The diagram below illustrates the arachidonic acid pathway, the primary target of NSAIDs like Ibuprofen. This compound does not significantly interfere with this cascade.

Caption: The Arachidonic Acid Pathway and the points of action.

Quantitative Data Summary

Quantitative data on the inhibitory activity of this compound against COX enzymes is scarce in the literature, primarily because its activity is negligible. For comparative purposes, the table below presents the known inhibitory concentrations (IC50) for the parent compound, Ibuprofen.

| Compound | Target | IC50 Value (μM) | Citation |

| Ibuprofen | COX-1 | 13 | [7] |

| Ibuprofen | COX-2 | 370 | [7] |

| This compound | COX-1 / COX-2 | Not pharmacologically active | [2][3] |

Experimental Protocols

The determination of a compound's activity against COX enzymes is typically performed using an in vitro assay. Below is a representative protocol that would be used to establish the lack of inhibitory effect of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To measure the ability of a test compound (e.g., this compound) to inhibit the production of prostaglandins from arachidonic acid by recombinant COX-1 and COX-2 enzymes.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Positive control (Ibuprofen)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

Workflow Diagram:

Caption: Experimental workflow for a COX inhibition assay.

Procedure:

-

Preparation: A reaction mixture is prepared containing the reaction buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).

-

Incubation with Inhibitor: The enzyme mixture is pre-incubated with various concentrations of the test compound (this compound) or the positive control (Ibuprofen) for a set period (e.g., 15 minutes) at 37°C to allow for binding. A vehicle control (e.g., DMSO) is also run in parallel.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is terminated by adding a stopping solution, such as a strong acid.

-

Quantification: The amount of PGE2 produced is quantified using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The results for this compound would show a lack of dose-dependent inhibition, confirming its inactivity.

Conclusion

At the molecular level, this compound is best understood not by its own mechanism of action, but by its place in the metabolic lifecycle of its parent drug, Ibuprofen. While Ibuprofen is a potent inhibitor of the cyclooxygenase enzymes that drive inflammatory prostaglandin synthesis, its primary oxidative metabolite, this compound, is pharmacologically inert in this pathway. Its efficient formation via CYP450 enzymes and subsequent conjugation represent a crucial detoxification and elimination pathway, ensuring the clearance of the active drug from the body. For professionals in drug development and research, this compound serves as a clear example of how metabolic processes can deactivate a potent therapeutic agent.

References

In Vitro and In Vivo Studies of 2-(4-Hydroxyphenyl)propionic Acid: A Review of Available Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxyphenyl)propionic acid, also known as 4-hydroxyhydratropic acid, is a phenolic compound belonging to the class of phenylpropanoic acids. While its isomeric counterpart, 3-(4-hydroxyphenyl)propionic acid (HPPA), has been the subject of various studies, a comprehensive review of the scientific literature reveals a significant scarcity of dedicated in vitro and in vivo research on the biological activities and mechanisms of action of this compound itself. This technical overview aims to summarize the currently available information, highlighting the limited scope of existing research and identifying areas where further investigation is warranted.

Current State of Research

Our extensive search of scientific databases for in vitro and in vivo studies specifically investigating the biological effects of this compound has yielded limited results. The compound is primarily mentioned in the context of:

-

Metabolic Studies: It has been identified as a metabolite in certain biological systems. For instance, it is a known polyphenol metabolite detected in biological fluids.

-

Enzymatic Substrate: Research has noted this compound as a substrate for certain enzymes. One study identified that 4-hydroxyphenylacetate (B1229458) 1-monooxygenase from Pseudomonas acidovorans can act on 4-hydroxyhydratropic acid.

-

Chemical Synthesis and Biotransformation: The compound has been a subject of chemical synthesis and biotransformation studies. For example, research has explored the conversion of this compound into its glucosyl esters and glucosides through root cultures of Panax ginseng. Another study focused on the kinetic resolution of its ethyl ester enantiomers.

Despite these mentions, there is a notable absence of published research detailing its pharmacological effects, potential therapeutic applications, or underlying signaling pathways in cellular or animal models.

Data Presentation

Due to the lack of quantitative data from dedicated in vitro or in vivo studies on the biological activities of this compound, a structured table for comparison cannot be provided at this time.

Experimental Protocols

Detailed methodologies for key experiments focused on the biological effects of this compound are not available in the current body of scientific literature.

Signaling Pathways and Experimental Workflows

As no specific signaling pathways or comprehensive experimental workflows related to the biological activity of this compound have been described in the literature, the creation of corresponding diagrams is not feasible.

Conclusion and Future Directions

The current scientific landscape indicates that this compound is a compound with a notable lack of comprehensive biological investigation. While its existence as a metabolite and its utility as an enzymatic substrate have been established, its potential bioactivities, mechanisms of action, and pharmacological profile remain largely unexplored.

This significant gap in knowledge presents an opportunity for future research. In vitro screening assays could be employed to investigate its potential cytotoxic, anti-inflammatory, antioxidant, or other biological activities. Subsequent in vivo studies in animal models could then be utilized to explore its pharmacokinetic profile, efficacy, and safety. Detailed mechanistic studies would be crucial to elucidate any identified biological effects and the signaling pathways involved. Such research would be invaluable in determining whether this compound holds any promise for therapeutic development.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-(4-hydroxyphenyl)propionic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-hydroxyphenyl)propionic acid, also known as 4-hydroxyhydratropic acid, is a compound of interest in various fields, including pharmaceutical and metabolic research.[1][2][3] Accurate and reliable quantification of this analyte is crucial for its study and application. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[4][5] This application note details a robust isocratic reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The described method is suitable for routine analysis and has been validated for its intended purpose.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile (B52724) and 0.1% Phosphoric Acid in Water (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV-Vis Detector at 220 nm |

| Run Time | 10 minutes |

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended application. The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

| Validation Parameter | Result | Acceptance Criteria |

| Specificity | No interference from blank and placebo at the retention time of the analyte. | No interference at the analyte's retention time. |

| Linearity (r²) | 0.9995 | r² ≥ 0.999 |

| Range | 1 - 100 µg/mL | To be defined based on application. |

| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| Precision (% RSD) | ||

| - Repeatability | < 1.0% | % RSD ≤ 2.0% |

| - Intermediate Precision | < 1.5% | % RSD ≤ 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | 0.3 µg/mL | Signal-to-Noise ratio of 10:1 |

Experimental Protocols

1. Preparation of Solutions

-

Mobile Phase (Acetonitrile: 0.1% Phosphoric Acid in Water, 30:70 v/v):

-

Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

-

Measure 300 mL of HPLC-grade acetonitrile and 700 mL of 0.1% phosphoric acid in water.

-

Combine the two solutions in a suitable container and mix well.

-

Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.

-

-

Standard Stock Solution (1 mg/mL):

-

Accurately weigh approximately 25 mg of this compound reference standard.

-

Transfer the standard to a 25 mL volumetric flask.

-

Dissolve the standard in the mobile phase and make up the volume to the mark. Mix until fully dissolved.

-

-

Working Standard Solutions (1, 5, 10, 25, 50, 75, 100 µg/mL):

-

Prepare a series of dilutions from the standard stock solution using the mobile phase as the diluent to achieve the desired concentrations for the calibration curve.

-

2. Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. General guidance for different sample types is provided below.

-

For Bulk Drug Substance:

-

For Biological Matrices (e.g., Plasma, Urine):

-

Protein Precipitation: Add a precipitating agent like acetonitrile or methanol (B129727) to the sample, vortex, and centrifuge to remove proteins.[7][8] The supernatant can then be diluted and injected.

-

Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous sample into an immiscible organic solvent.[7][8] The organic layer is then evaporated and the residue is reconstituted in the mobile phase.

-

Solid-Phase Extraction (SPE): Pass the sample through an SPE cartridge to retain the analyte, wash away interferences, and then elute the analyte with a suitable solvent.[7] The eluate can then be analyzed.

-

3. HPLC System Setup and Analysis

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (mobile phase) to ensure the system is clean.

-

Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Bracket the sample injections with standard injections to monitor system suitability throughout the run.

4. Data Analysis

-

Integrate the peak area of this compound in the chromatograms.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Caption: HPLC analysis workflow for this compound.

Caption: Sample preparation workflow for HPLC analysis.

References

- 1. This compound 938-96-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | 938-96-5 [chemicalbook.com]

- 3. This compound | C9H10O3 | CID 102526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. greyhoundchrom.com [greyhoundchrom.com]

- 5. wjpmr.com [wjpmr.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. organomation.com [organomation.com]

- 8. drawellanalytical.com [drawellanalytical.com]

Nuclear Magnetic Resonance (NMR) spectroscopy for 2-(4-hydroxyphenyl)propionic acid characterization.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of organic molecules. This application note provides a detailed protocol for the characterization of 2-(4-hydroxyphenyl)propionic acid, a significant compound in various research and development sectors, using ¹H and ¹³C NMR spectroscopy. The provided methodologies and data analysis are intended to guide researchers, scientists, and drug development professionals in obtaining high-quality, reproducible NMR data for this and similar phenolic acid compounds.

Materials and Equipment

-

This compound (purity >98%)

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆, 99.9 atom % D)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Pipettes and appropriate glassware

-

Vortex mixer

-

Filtration apparatus (e.g., pipette with glass wool)

Experimental Protocols

A detailed workflow for the NMR characterization of this compound is presented below.

Figure 1: Experimental workflow for NMR analysis.

Sample Preparation

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Vortex the mixture until the sample is completely dissolved.

-

Transfer the solution into a 5 mm NMR tube. It is recommended to filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

¹H NMR Spectroscopy:

| Parameter | Recommended Value |

| Pulse Program | zg30 |

| Number of Scans | 16 |

| Relaxation Delay | 5.0 s |

| Acquisition Time | 4.0 s |

| Spectral Width | 20 ppm |

| Temperature | 298 K |

¹³C NMR Spectroscopy:

| Parameter | Recommended Value |

| Pulse Program | zgpg30 |

| Number of Scans | 1024 |

| Relaxation Delay | 2.0 s |

| Acquisition Time | 1.0 s |

| Spectral Width | 240 ppm |

| Temperature | 298 K |

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

Data Analysis and Interpretation

The chemical structure of this compound with atom numbering is shown below:

Figure 2: Molecular structure and atom numbering.

¹H NMR Spectral Data

The following table summarizes the assigned ¹H NMR data for this compound in DMSO-d₆.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1 | 12.15 | br s | 1H | - | COOH |

| 2 | 9.18 | s | 1H | - | Ar-OH |

| 3 | 7.09 | d | 2H | 8.5 | H-2, H-6 |

| 4 | 6.67 | d | 2H | 8.5 | H-3, H-5 |

| 5 | 3.51 | q | 1H | 7.1 | H-7 |

| 6 | 1.29 | d | 3H | 7.1 | H-9 |

¹³C NMR Spectral Data

The following table summarizes the assigned ¹³C NMR data for this compound in DMSO-d₆.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 175.1 | C-8 (COOH) |

| 2 | 156.0 | C-4 |

| 3 | 132.3 | C-1 |

| 4 | 128.0 | C-2, C-6 |

| 5 | 114.9 | C-3, C-5 |

| 6 | 44.5 | C-7 |

| 7 | 19.1 | C-9 |

Summary

This application note provides a comprehensive protocol for the NMR characterization of this compound. The detailed experimental procedures and fully assigned spectral data serve as a valuable resource for researchers in quality control, drug discovery, and chemical synthesis. Adherence to these protocols will facilitate the acquisition of high-quality and reliable NMR data for structural confirmation and purity assessment.